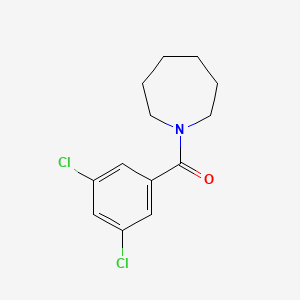

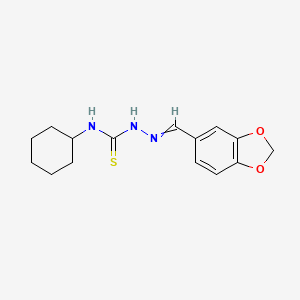

![molecular formula C15H11N5S B5529941 4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine](/img/structure/B5529941.png)

4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine involves several key steps, including cyclocondensation reactions and microwave-assisted synthesis techniques. Microwave-assisted synthesis has been particularly noted for its efficiency in synthesizing s-triazino[2,1-b][1,3]benzothiazoles, highlighting a method where carbonylation of guanidines with phenyl isocyanate under microwave irradiation leads to successful ring closure via thiocarbonylation (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

The molecular and crystal structure of compounds within this class has been analyzed through various spectroscopic methods and X-ray diffraction, revealing significant details about their structural characteristics. For instance, the molecular structure of related compounds shows a highly delocalized system within the triazino[1,2-a]benzimidazole moiety, with specific attention to the tautomeric forms present in the solid state (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their structure, as seen in their interactions and transformations in various chemical reactions. For example, the cycloaddition reaction of 2-arylmethyleneaminobenzothiazole as a heterodiene to phenylisocyanate showcases the versatility of these compounds in forming nitrogen-bridged heterocycles (Abdel-Rahman, 1993).

Physical Properties Analysis

The physical properties of 4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine and its derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are typically studied through crystallography and spectroscopic methods, providing insights into the compound's stability and interactions at the molecular level.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, are central to the applications of these compounds. The antiproliferative activity of related compounds has been studied, indicating the potential for medical and pharmaceutical applications. Compounds within this family have shown varying degrees of activity against human cancer cell lines, underscoring the importance of structural variations on their biological effects (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Propiedades

IUPAC Name |

4-phenylimino-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5S/c16-13-18-14(17-10-6-2-1-3-7-10)20-11-8-4-5-9-12(11)21-15(20)19-13/h1-9H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMGGUBWJPTGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N=C(N=C3N2C4=CC=CC=C4S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5529882.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5529886.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)

![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)

![2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5529909.png)

![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)

![5-[(4-chlorophenoxy)methyl]-N-(2-pyridinylmethyl)-2-furamide](/img/structure/B5529951.png)

![3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5529960.png)